molecular formula C21H24N2OS B1235562 [4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone

[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone

Cat. No. B1235562
M. Wt: 352.5 g/mol
InChI Key: NCFMUKJXYRXFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone is a N-acylpiperidine.

Scientific Research Applications

Structural Characterization in Benzothiazinone Synthesis

The compound has been identified as a byproduct in the synthesis of benzothiazinone, which is under investigation as a new class of anti-tuberculosis drug candidates. The crystal and molecular structure of a related side product in the synthesis was reported by Eckhardt et al. (2020), highlighting the relevance of these compounds in medicinal chemistry research (Eckhardt et al., 2020).

Antimicrobial Activity of Related Derivatives

Patel et al. (2011) synthesized new pyridine derivatives using a similar benzothiazole structure and evaluated their antimicrobial activity. This study demonstrates the potential of benzothiazinone derivatives in developing new antimicrobial agents (Patel et al., 2011).

Synthesis of Selective Receptor Agonists

Luo and Naguib (2012) developed a synthetic approach for a selective CB2 receptor agonist using a similar compound structure. This research contributes to the development of targeted therapies in neurology and pharmacology (Luo & Naguib, 2012).

Thermal and Optical Studies

Karthik et al. (2021) conducted thermal, optical, and structural studies on a compound with a closely related structure. Their research provides insights into the physical properties of such compounds, which is crucial for their application in various scientific fields (Karthik et al., 2021).

Synthesis and Biological Activity

Swarnkar et al. (2014) explored the microwave-assisted synthesis of derivatives with structural similarities and tested their antibacterial and antifungal activities. This study is significant in the field of drug development and bioactive compound synthesis (Swarnkar et al., 2014).

Crystal Structure and Theoretical Calculations

Huang et al. (2021) investigated compounds structurally related to the target compound, performing crystal structure analysis and theoretical calculations. Their work contributes to a deeper understanding of the molecular structure and properties of such compounds (Huang et al., 2021).

properties

Product Name

[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

(4-benzyl-2,3-dihydro-1,4-benzothiazin-6-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C21H24N2OS/c24-21(22-11-5-2-6-12-22)18-9-10-20-19(15-18)23(13-14-25-20)16-17-7-3-1-4-8-17/h1,3-4,7-10,15H,2,5-6,11-14,16H2

InChI Key

NCFMUKJXYRXFJE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)SCCN3CC4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)SCCN3CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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